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Fucosyl GM1 Ganglioside sugar

Cat. No.: B1164136
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Description

Classification within Glycosphingolipids and Gangliosides

Fucosyl GM1 belongs to the broad class of compounds known as glycosphingolipids. ontosight.aiontosight.ai These are lipids containing a carbohydrate component. More specifically, Fucosyl GM1 is classified as a ganglioside, which is a subclass of glycosphingolipids characterized by the presence of one or more sialic acid residues. ontosight.aiontosight.ai Its nomenclature indicates that it is a derivative of the GM1 ganglioside. ontosight.ai The defining feature that distinguishes it within this group is the addition of a fucose sugar molecule to the GM1 structure. ontosight.aioup.com

Glycosphingolipids can be categorized based on their core carbohydrate structure. Fucosyl GM1 is derived from the ganglio-series of neutral glycosphingolipids. mdpi.com

Structural Characteristics and Distinctive Features of Fucosyl GM1

The structure of Fucosyl GM1 is intricate, consisting of two main parts: a lipid component called ceramide and a complex carbohydrate (oligosaccharide) chain. ontosight.aiontosight.ai The ceramide part anchors the molecule to the cell membrane. aacrjournals.org

The oligosaccharide chain is attached to the ceramide and extends into the extracellular space. The core of this chain is the same as that of GM1 ganglioside, but with an additional fucose molecule attached. Specifically, an α1,2-linked fucose is added to the terminal galactose residue of the GM1 ganglioside. oup.combiosynth.com This fucosylation is the key structural feature that differentiates Fucosyl GM1 from GM1 and other gangliosides. ontosight.ai

The biosynthesis of Fucosyl GM1 occurs in the Golgi apparatus and involves a series of enzymatic steps. ontosight.ainih.gov The synthesis of the precursor, GM1 ganglioside, is an essential first step. oup.com The final step is the addition of the fucose residue, a reaction catalyzed by α1,2-fucosyltransferase enzymes, such as FUT1 and FUT2 in humans. oup.comnih.gov

Table 1: Key Structural Components of Fucosyl GM1 Ganglioside
ComponentDescriptionReference
CeramideA lipid moiety composed of a sphingosine (B13886) backbone and a fatty acid, which anchors the molecule in the cell membrane. ontosight.aiontosight.aiaacrjournals.org
Oligosaccharide Core (GM1 structure)A carbohydrate chain containing glucose, galactose, N-acetylgalactosamine, and sialic acid. oup.comelicityl-oligotech.com
FucoseA deoxyhexose sugar molecule attached to the terminal galactose of the GM1 oligosaccharide chain via an α1,2-linkage. This is the distinctive feature of Fucosyl GM1. ontosight.aioup.combiosynth.com
Sialic AcidAn acidic sugar that characterizes it as a ganglioside. ontosight.aiontosight.ai

Historical Context of Fucosyl GM1 Research

Fucosyl GM1 was first identified in bovine thyroid tissue. nih.govcaymanchem.com Early research in the 1980s and 1990s established its association with certain types of cancer, particularly small cell lung cancer (SCLC). oup.commdpi.commedicaljournalssweden.se Studies using monoclonal antibodies, such as the F12 antibody, were instrumental in detecting Fucosyl GM1 in SCLC tissues. aacrjournals.orgnih.gov These initial findings highlighted that Fucosyl GM1 was expressed in a high percentage of SCLC tumors but was largely absent from most normal adult tissues, including normal lung tissue. aacrjournals.orgnih.govnih.govgoogle.com This restricted expression pattern suggested its potential as a tumor-associated antigen and a diagnostic marker. oup.commedicaljournalssweden.se Research from this period also noted its presence in a small subset of peripheral sensory neurons and dorsal root ganglia. mdpi.comgoogle.com

Overview of Current Research Significance

The initial observations from historical research have paved the way for the current focus on Fucosyl GM1. Its specific expression on cancer cells, especially SCLC, makes it a highly attractive target for cancer immunotherapy. aacrjournals.orgnih.govmdpi.comnih.govaacrjournals.orgnih.gov

Table 2: Areas of Current Research Significance for Fucosyl GM1
Area of ResearchKey Findings and SignificanceReference
Oncology (especially SCLC)Fucosyl GM1 is overexpressed in a majority of SCLC tumors with very limited expression in normal tissues, making it a prime target for therapeutic antibodies and cancer vaccines. aacrjournals.orgnih.govmdpi.comnih.govaacrjournals.orgnih.gov
ImmunotherapyNovel, fully human monoclonal antibodies targeting Fucosyl GM1 have been developed and show potent anti-tumor activity in preclinical models. Combination therapies with checkpoint inhibitors are also being explored. aacrjournals.orgaacrjournals.orgnih.gov
NeurologyAntibodies against Fucosyl GM1 have been detected in some patients with neurological disorders, including Guillain-Barré syndrome and sensory ataxic neuropathy, suggesting its potential role as an antigen in autoimmune neuropathies. oup.comnih.govsemanticscholar.org
Synthetic ChemistryThe total synthesis of Fucosyl GM1 has been achieved through chemoenzymatic strategies, which is crucial for producing sufficient quantities for research and the development of cancer vaccines. ucdavis.eduescholarship.orgrsc.org

Current research is heavily invested in developing therapies that target Fucosyl GM1. This includes the creation of humanized monoclonal antibodies like BMS-986012, which are designed to bind specifically to Fucosyl GM1 on cancer cells and trigger their destruction. aacrjournals.orgnih.gov Furthermore, the development of T-cell-engaging bispecific antibodies that can redirect the body's own T-cells to attack Fucosyl GM1-positive tumors is an active area of investigation. aacrjournals.org

In the field of neurology, the presence of anti-Fucosyl GM1 antibodies in certain autoimmune neuropathies continues to be a subject of study to understand their pathogenic role. nih.gov The total synthesis of Fucosyl GM1, first reported in 2018, represents a significant milestone, enabling further functional studies and the development of cancer vaccines. ucdavis.eduescholarship.org

Properties

Molecular Formula

C28H33F2N7O2S

Synonyms

Fucα1-2Galβ1-3GalNAcβ1-4(Neu5Acα2-3)Galβ1-4Glc

Origin of Product

United States

Biosynthesis and Metabolic Pathways of Fucosyl Gm1 Ganglioside

Precursor Pathways and Sequential Glycosyltransferase Action

The assembly of Fucosyl GM1 is a multi-step process involving the elongation of a ceramide-based glycan chain. This process highlights the intricate interplay of various biosynthetic pathways within the cell.

Role of GM1 Ganglioside as a Direct Precursor

The immediate precursor for Fucosyl GM1 is the ganglioside GM1. oup.comoup.com The biosynthesis of GM1 itself is a critical prerequisite for the formation of Fucosyl GM1. oup.comoup.com The synthesis of GM1 begins with lactosylceramide (B164483) (LacCer) and proceeds through the sequential addition of sialic acid and galactose moieties, catalyzed by specific enzymes like GM3 synthase, to ultimately form GM1. nih.govmdpi.com The availability of GM1 synthase is essential, as studies have shown that co-transfection of cells with GM1 synthase cDNA significantly enhances the production of Fucosyl GM1. oup.comnih.gov

Interplay with Other Ganglioside Biosynthesis Pathways (e.g., GD3)

The biosynthesis of Fucosyl GM1 is not an isolated pathway but is in competition with other ganglioside synthesis routes, notably the pathway leading to GD3. oup.commdpi.com Both GM1 synthase and GD3 synthase utilize the common precursor, GM3. oup.com GD3 synthase competes with GM1 synthase for this shared substrate. oup.com Consequently, the activity of GD3 synthase can significantly impact the amount of GM1 available for fucosylation. Research has demonstrated that the co-transfection of GD3 synthase cDNA can lead to a reduction in the expression levels of Fucosyl GM1, highlighting the competitive nature of these pathways. oup.comnih.gov This interplay between the a-series (leading to GM1) and b-series (leading to GD3) ganglioside pathways is a key regulatory point in determining the cellular levels of Fucosyl GM1. nih.govmdpi.com

Fucosylation Mechanisms and Enzymes Involved

The final and defining step in the synthesis of Fucosyl GM1 is the addition of a fucose sugar molecule to the GM1 ganglioside. ontosight.aimdpi.com This reaction is catalyzed by specific fucosyltransferases.

Alpha-1,2-Fucosyltransferases (FUT1 and FUT2)

The enzymes responsible for attaching fucose to GM1 in an α1,2 linkage are the alpha-1,2-fucosyltransferases, specifically FUT1 (H enzyme) and FUT2 (Se enzyme). mdpi.comfrontiersin.org These enzymes transfer a fucose residue from a donor molecule to the terminal galactose of the GM1 ganglioside. mdpi.com Both FUT1 and FUT2 have been shown to be capable of synthesizing Fucosyl GM1. oup.commdpi.com

While both FUT1 and FUT2 can catalyze the fucosylation of GM1, their relative contributions can vary depending on the cell type and context. mdpi.comnih.gov In studies of small cell lung cancer (SCLC) cell lines that express Fucosyl GM1, both FUT1 and FUT2 mRNA were detected. oup.comnih.gov However, further investigation revealed that in many of these cell lines, the FUT2 gene contained function-loss mutations. oup.comnih.gov This suggests that in these specific cancer cells, FUT1 is the primary enzyme responsible for the synthesis of Fucosyl GM1. oup.comnih.gov Conversely, studies in murine tissues have indicated that FUT2 may be preferentially involved in the fucosylation of GM1 in the gastrointestinal tract. nih.govmdpi.com

Regulation of Fucosyl GM1 Biosynthesis

The production of Fucosyl GM1 is not a constitutive process but is instead meticulously regulated at multiple levels to ensure its appropriate expression in specific cell types and at particular developmental stages. ontosight.ainih.gov This regulation is crucial for maintaining cellular homeostasis and function. The control of Fucosyl GM1 biosynthesis primarily involves the regulation of the glycosyltransferases responsible for its assembly. nih.gov

Transcriptional and Post-Translational Regulation of Glycosyltransferases

The expression and activity of the enzymes that construct Fucosyl GM1 are key determinants of its synthesis. nih.govcreative-proteomics.com This regulation occurs at both the transcriptional and post-translational levels.

At the transcriptional level, the expression of genes encoding the relevant glycosyltransferases is controlled by various transcription factors and signaling pathways. creative-proteomics.comnih.gov For instance, the synthesis of Fucosyl GM1 is dependent on the prior synthesis of its precursor, GM1 ganglioside. oup.com The final step in Fucosyl GM1 synthesis is the addition of a fucose residue to GM1, a reaction catalyzed by α1,2-fucosyltransferases. In humans, two such enzymes, encoded by the FUT1 and FUT2 genes, are known to be functional. nih.govoup.com Studies in small cell lung cancer (SCLC) cell lines have shown that the expression of both FUT1 and FUT2 mRNAs can be detected in cells expressing Fucosyl GM1. oup.comnih.govoup.com However, further analysis revealed that FUT1 appears to be the primary enzyme responsible for the α1,2-fucosylation of GM1 in these cancer cells, as some cell lines with function-loss mutations in FUT2 still expressed Fucosyl GM1. nih.govoup.com

The expression of these fucosyltransferase genes can be influenced by cellular signaling pathways. For example, the transcription factor Elk-1 has been shown to upregulate FUT1 gene expression in colon cancer cells. psu.edu Furthermore, the availability of the GM1 precursor is a critical regulatory point. The enzyme GD3 synthase, which competes with GM1 synthase for their common precursor GM3, can significantly impact Fucosyl GM1 expression. oup.com High levels of GD3 synthase expression can lead to a lack of Fucosyl GM1, even when α1,2-fucosyltransferase levels are high, by shunting the precursor away from the GM1 synthesis pathway. oup.commdpi.com

Post-translational modifications of glycosyltransferases add another layer of regulation. creative-proteomics.comnih.gov These modifications can modulate the activity, stability, and subcellular localization of the enzymes. nih.gov Phosphorylation is one such modification that has been shown to regulate the activity of several sialyltransferases involved in ganglioside biosynthesis, with protein kinase C (PKC) downregulating their activity and protein kinase A (PKA) upregulating N-acetylgalactosaminyltransferase activity. nih.gov While direct evidence for the phosphorylation of the specific fucosyltransferases involved in Fucosyl GM1 synthesis is still emerging, it represents a likely mechanism for fine-tuning their activity. nih.gov

Another significant post-translational modification is N-glycosylation, which is crucial for the correct folding, transport, and complex formation of glycosyltransferases within the Golgi apparatus, where ganglioside synthesis occurs. nih.govportlandpress.com S-acylation, or palmitoylation, is another recently discovered post-translational modification of several ganglioside glycosyltransferases, which may influence their localization and dimerization. portlandpress.com

Below is an interactive table summarizing the key enzymes and their regulatory factors in Fucosyl GM1 biosynthesis.

EnzymeGeneRegulation at Transcriptional LevelPost-Translational Regulation
α1,2-Fucosyltransferase FUT1Upregulated by transcription factors like Elk-1. psu.edu Expression levels correlate with Fucosyl GM1 presence in some cancer cells. oup.comoup.comN-glycosylation is likely important for proper folding and function. nih.govportlandpress.com S-acylation is a potential regulatory mechanism. portlandpress.com
α1,2-Fucosyltransferase FUT2Expression detected in Fucosyl GM1-positive cells, but function-loss mutations suggest a lesser role in some cancers compared to FUT1. oup.comnih.govoup.comN-glycosylation and S-acylation are potential regulatory mechanisms. nih.govportlandpress.com
GM1 Synthase B4GALNT1Essential for providing the GM1 precursor. oup.comnih.gov Co-transfection with FUT1 or FUT2 enhances Fucosyl GM1 expression. nih.govnih.govoup.comSubject to general glycosyltransferase regulatory mechanisms like N-glycosylation. nih.govportlandpress.com
GD3 Synthase ST8SIA1Competes for the GM3 precursor. oup.com High expression levels negatively impact Fucosyl GM1 synthesis by reducing the availability of GM1. oup.comoup.commdpi.comSubject to general glycosyltransferase regulatory mechanisms like phosphorylation and N-glycosylation. nih.govnih.govportlandpress.com

Developmental Regulation of Expression

The expression of Fucosyl GM1 is not static throughout an organism's life but is instead subject to developmental regulation. oup.comnih.gov In normal tissues, Fucosyl GM1 expression is highly restricted. nih.govfrontiersin.org It is found in a subset of peripheral sensory neurons and dorsal root ganglia. mdpi.comnih.gov There is also occasional, scattered expression reported in cells within the spleen, thymus, small intestine, and pancreas. nih.govaacrjournals.orgresearchgate.net This specific localization suggests a role for Fucosyl GM1 in the development and function of the nervous system and potentially in immune modulation. ontosight.ai

The switch between expressing different types of gangliosides, including the appearance of Fucosyl GM1, is a hallmark of brain development. nih.gov This developmental control is largely achieved through changes in the expression of the key glycosyltransferases involved in their synthesis. nih.gov The tightly regulated expression of these enzymes ensures that Fucosyl GM1 is synthesized only in specific cell types and at particular times during development. ontosight.ai

In contrast to its restricted expression in normal adult tissues, Fucosyl GM1 is aberrantly overexpressed in certain cancers, most notably small cell lung cancer (SCLC). nih.govaacrjournals.orgresearchgate.net This re-expression in cancerous tissue highlights a disruption in the normal developmental regulation of the biosynthetic pathway. The presence of Fucosyl GM1 on SCLC cells has made it a significant tumor-associated antigen and a promising target for cancer immunotherapy. nih.govfrontiersin.org Studies have shown a high prevalence of Fucosyl GM1 expression in SCLC tumors, ranging from 67% to over 90%. nih.gov

The following table details the expression of Fucosyl GM1 in different tissues based on developmental and disease states.

Tissue TypeExpression Status
Normal Adult Tissues
Peripheral Sensory NeuronsExpressed. mdpi.comnih.gov
Dorsal Root GangliaExpressed. mdpi.comnih.gov
Spleen, ThymusOccasional, sparsely distributed clusters of stained cells. nih.govaacrjournals.orgresearchgate.net
Small IntestineSparsely distributed clusters of small round cells in the lamina propria and intramural ganglionic cells. aacrjournals.orgresearchgate.net
PancreasStaining observed in islet cells. aacrjournals.orgresearchgate.net
Lung and BronchusNot detected in normal tissue. aacrjournals.orgresearchgate.net
Cancer Tissues
Small Cell Lung CancerFrequently and strongly expressed. nih.govaacrjournals.orgresearchgate.net
Squamous Cell Lung CancerInfrequently expressed. aacrjournals.orgresearchgate.net
Large Cell Lung CancerInfrequently expressed. aacrjournals.orgresearchgate.net
Lung AdenocarcinomaGenerally negative. aacrjournals.orgresearchgate.net
Bronchial CarcinoidNegative. aacrjournals.orgresearchgate.net

Molecular Biology and Genetics of Fucosyl Gm1 Expression

Gene Regulation of Fucosyltransferase Enzymes

The final step in the biosynthesis of Fucosyl GM1 is the transfer of a fucose molecule to the terminal galactose of the GM1 ganglioside. This reaction is catalyzed by an α1,2-fucosyltransferase. In humans, two primary enzymes, known as H enzyme (FUT1) and Se enzyme (FUT2), perform this α1,2-fucosylation. These enzymes are encoded by the FUT1 and FUT2 genes, respectively.

The regulation of these genes is a critical factor in determining whether a cell will express Fucosyl GM1. Studies have shown that in small cell lung cancer (SCLC) cell lines that are positive for Fucosyl GM1, the expression of both FUT1 and FUT2 genes is often increased. All tested SCLC cell lines that express Fucosyl GM1 have been found to strongly express the FUT1 gene. While both FUT1 and FUT2 enzymes are capable of synthesizing Fucosyl GM1, evidence suggests that FUT1 is the main contributor to its expression in SCLC.

The regulatory landscape is further complicated by the availability of the precursor molecule, GM1. The synthesis of Fucosyl GM1 is competitively regulated by the activity of other glycosyltransferases. For instance, GD3 synthase competes with GM1 synthase for their common precursor, GM3 ganglioside. High expression of the GD3 synthase gene can lead to a depletion of the GM1 precursor pool, thereby reducing or preventing the synthesis of Fucosyl GM1, even in the presence of high levels of α1,2-fucosyltransferase activity. This interplay highlights a crucial regulatory node where the relative expression levels of GM1 synthase and GD3 synthase genes significantly impact the ultimate expression of Fucosyl GM1.

Genetic Basis of Fucosyl GM1 Synthesis in Specific Cell Lines

The genetic underpinnings of Fucosyl GM1 synthesis have been extensively studied in small cell lung cancer (SCLC) cell lines, where this ganglioside is often aberrantly expressed. In SCLC cell lines that test positive for Fucosyl GM1, messenger RNA (mRNA) for both FUT1 and FUT2 has been detected, indicating that one or both of these α1,2-fucosyltransferases could be responsible for its synthesis.

To clarify their roles, researchers have performed co-transfection experiments. In one key study, the SK-LC-17 cell line, which normally does not express Fucosyl GM1, was used. When cDNA for GM1 synthase was introduced into these cells along with cDNA for either FUT1 or FUT2, the cells began to express Fucosyl GM1 on their surface. This "neo-expression" clearly demonstrates that both FUT1 and FUT2 are functionally capable of fucosylating GM1 to produce Fucosyl GM1, provided the GM1 precursor is available.

Interestingly, while the presence of GM1 is essential, the expression level of the GM1 synthase gene itself does not always correlate directly with the level of Fucosyl GM1 expression. This suggests that the availability of the GM1 precursor is necessary but not always the rate-limiting step. Instead, the balance between the ganglioside synthesis pathways appears to be a more critical determinant. As mentioned, the co-transfection of GD3 synthase cDNA was found to reduce the expression of Fucosyl GM1, confirming its role as a competitive inhibitor in the biosynthetic pathway. These findings establish that the genetic basis for Fucosyl GM1 expression in SCLC cell lines relies on the sufficient expression of an α1,2-fucosyltransferase (primarily FUT1) and a favorable balance of precursor synthesis, where the GM1 pathway is preferred over the GD3 pathway.

Mutational Analysis and Impact on Fucosyl GM1 Expression

Mutational analysis of the genes involved in Fucosyl GM1 synthesis has provided significant insights into the dominant enzymatic players in specific cellular contexts. A pivotal discovery was made during the analysis of SCLC cell lines that express Fucosyl GM1. In a study of four such cell lines, it was found that three of them harbored function-loss mutations within the coding region of the FUT2 gene.

This high frequency of FUT2 inactivation in Fucosyl GM1-positive cancer cells strongly implies that the FUT2 enzyme is not the primary catalyst for Fucosyl GM1 synthesis in this setting. Despite both FUT1 and FUT2 genes being transcribed and both enzymes having the theoretical capacity to create Fucosyl GM1, the mutational evidence points to FUT1 as the biologically relevant and predominantly active enzyme for α1,2-fucosylation of GM1 in these SCLC cells. The loss of FUT2 function in these cells does not prevent Fucosyl GM1 expression, reinforcing the central role of a functional FUT1 enzyme.

This finding underscores the importance of not only gene expression analysis

Cellular Localization and Dynamics of Fucosyl Gm1 Ganglioside

Localization within Cellular Membranes

The placement of Fuc-GM1 within cellular membranes is not uniform; it is found in distinct compartments where it carries out specific roles. Its synthesis begins in the Golgi apparatus, after which it is transported to its primary location in the plasma membrane. ontosight.aimdpi.com

Plasma Membrane Distribution

Fucosyl GM1 is predominantly found in the outer leaflet of the plasma membrane, with its carbohydrate portion exposed to the extracellular environment. ontosight.ainih.govgoogle.comfrontiersin.org This surface exposure allows it to participate in cell-to-cell communication and interaction with extracellular molecules. ontosight.aiontosight.ai Its distribution on the plasma membrane can be highly specific depending on the cell type and its physiological state.

Research has identified Fuc-GM1 on the surface of various cell types, highlighting its restricted and specific expression profile:

Nervous System: In the rabbit nervous system, Fuc-GM1 has been immunolocalized in a subset of neurons and their surrounding satellite cells in the dorsal root ganglia, as well as on unmyelinated fibers, axons, and the myelin of small myelinated fibers. nih.gov This specific localization suggests a role in cell adhesion and recognition within the nervous system. nih.gov

Cancer Cells: Fuc-GM1 is notably overexpressed on the surface of small cell lung cancer (SCLC) cells, making it a significant tumor-associated antigen. researchgate.netoup.comfrontiersin.org While its expression is highly restricted in most normal tissues, its prevalence in SCLC is a key characteristic. mdpi.comgoogle.com

Normal Tissues: In normal human tissues, Fuc-GM1 expression is sparse. It has been detected on scattered clusters of small round cells in the thymus, spleen, and the lamina propria of the small intestine, as well as on intramural ganglionic cells of the small intestine and islet cells of the pancreas. mdpi.comresearchgate.netnih.gov

Table 1: Cellular and Tissue Distribution of Fucosyl GM1 Ganglioside

Tissue/Cell Type Localization Details Source(s)
Nervous System (Rabbit) Subset of neurons, satellite cells, unmyelinated fibers, axons, myelin of small myelinated fibers. nih.gov
Small Cell Lung Cancer (SCLC) High expression on the cell surface; considered a tumor-associated antigen. researchgate.netoup.comfrontiersin.org

| Normal Human Tissues | Sparsely distributed on cells in the thymus, spleen, small intestine, and pancreas. | mdpi.comresearchgate.netnih.gov |

Intracellular Localization

While its primary functional site is the plasma membrane, Fuc-GM1 also has a notable intracellular presence, particularly in undifferentiated cells and during its biosynthesis. The synthesis of gangliosides is a sequential process that occurs within the Golgi apparatus. ontosight.aimdpi.com A study on a related compound, α-fucosyl(α-galactosyl)-GM1 (Fuc(Gal)-GM1), in undifferentiated pheochromocytoma (PC12) cells revealed that the majority of this ganglioside's immunoreactivity appeared as punctate structures within the cell body (soma), indicating a significant cytoplasmic pool. nih.gov This suggests that before cellular differentiation, Fuc-GM1 can be stored intracellularly before its translocation to the plasma membrane. nih.gov

Association with Membrane Microdomains (Lipid Rafts/GEMs)

Fucosyl GM1 is not randomly dispersed within the plasma membrane but is organized into specialized microdomains known as lipid rafts or glycosphingolipid-enriched microdomains (GEMs). nih.govnih.govnih.gov These domains are dynamic, sterol- and sphingolipid-rich regions that serve as centers for organizing cellular processes. frontiersin.orgresearchgate.net The presence of Fuc-GM1 within these rafts was confirmed by its localization in detergent-insoluble membrane (DIM) fractions, which are biochemical representations of lipid rafts. nih.gov

Role in Membrane Organization and Stability

As components of lipid rafts, gangliosides like Fuc-GM1 play a structural role in maintaining the integrity and organization of the plasma membrane. frontiersin.orgresearchgate.net By clustering with cholesterol and other sphingolipids, they contribute to the formation of these ordered domains, which are distinct from the surrounding, more fluid membrane regions. frontiersin.org This organization is fundamental to the membrane's ability to compartmentalize cellular functions.

Functional Platforms for Signal Transduction within Microdomains

Lipid rafts act as functional platforms that concentrate specific proteins, facilitating their interaction and enabling efficient signal transduction. nih.gov Fuc-GM1 is a key component in forming distinct signaling platforms. nih.govnih.gov Research on PC12 cells has shown that microdomains enriched with Fuc(Gal)-GM1 create a unique signaling hub that is functionally separate from those formed by its precursor, GM1a ganglioside. nih.gov

This Fuc(Gal)-GM1-enriched platform specifically recruits and associates with certain Src family kinases (SFKs), namely Fyn and Yes, to mediate downstream signaling events related to neurite outgrowth. nih.govnih.gov Notably, this platform does not involve Src itself, nor does it associate with Tropomyosin receptor kinase A (TrkA) or extracellular-signal-regulated kinases (ERKs), which are key components of the signaling pathway associated with GM1a-enriched microdomains. nih.govportlandpress.com This demonstrates that Fuc-GM1 is not just a structural component but actively establishes specific functional microdomains for precise signal transduction.

Table 2: Signaling Proteins Associated with Fuc(Gal)-GM1 Microdomains in PC12 Cells

Association with Fuc(Gal)-GM1 Platform Protein Function/Family Source(s)
Associated Fyn Src family kinase nih.govnih.gov
Associated Yes Src family kinase nih.govnih.gov
Not Associated Src Src family kinase nih.gov
Not Associated TrkA Tropomyosin receptor kinase A nih.govportlandpress.com

| Not Associated | ERKs | Extracellular-signal-regulated kinases | nih.govportlandpress.com |

Dynamic Aspects of Fucosyl GM1 within Cellular Compartments

The localization of Fucosyl GM1 is not static but changes in response to cellular needs, particularly during processes like cell differentiation. nih.gov The most striking example of its dynamic nature is observed during the neuron-like differentiation of PC12 cells. In this process, Fuc(Gal)-GM1 is actively recruited from its cytoplasmic stores to the plasma membrane. nih.gov This translocation is highly targeted, with the ganglioside accumulating in clusters, most prominently at the tips of newly forming neurite processes. nih.gov This dynamic redistribution from the cytoplasm to specific locations on the plasma membrane underscores its active role in cellular development and morphogenesis, where it helps to establish the signaling platforms necessary for neurite extension. nih.gov

Biological Roles and Mechanisms of Action of Fucosyl Gm1 Ganglioside

Involvement in Cellular Signaling Pathways

Fucosyl GM1 ganglioside is a key player in modulating cellular signaling, influencing a range of cellular responses from growth to differentiation. ontosight.ai Its unique structure, featuring a fucose residue attached to the GM1 ganglioside core, allows it to participate in specific signaling events at the cell surface. ontosight.ai

Fucosyl GM1 has been shown to influence cell growth and differentiation. ontosight.ai Its expression is often altered in cancer cells, suggesting a role in tumor progression. ontosight.aimdpi.com For instance, in small cell lung carcinoma (SCLC), there is an abundant expression of Fucosyl GM1, which is otherwise found in very few normal tissues. mdpi.comnih.gov This differential expression points towards its involvement in the malignant properties of cancer cells. nih.gov

In the context of neuronal differentiation, studies on PC12 cells have revealed that a related molecule, fucosyl(α-galactosyl)-GM1, is involved in neuritogenesis, the process of neurite outgrowth. portlandpress.com This suggests that fucosylated gangliosides can act as functional platforms for signal transduction during cell differentiation. portlandpress.com

Evidence suggests that Fucosyl GM1, along with its precursor GM1, can act as a potent inhibitor of Protein Kinase C (PKC) activity in certain cell types like PC12 cells. mdpi.comnih.gov PKC is a family of enzymes crucial for transducing signals that lead to a variety of cellular responses. ucdavis.edu The inhibition of PKC translocation and activation by gangliosides like GM1 has been observed in primary cultures of cerebellar neurons. nih.gov While the precise mechanisms for Fucosyl GM1 are still under investigation, it is thought that these gangliosides might interfere with the binding of PKC to the cell membrane. mdpi.comnih.govnih.gov

Fucosyl GM1 exerts its influence by interacting with specific receptors and proteins on the cell surface. ontosight.ai For example, it can mimic the receptor function of GM1 for cholera toxin, leading to an increase in intracellular cyclic AMP (cAMP) levels. caymanchem.com This interaction highlights its ability to engage with and modulate the function of specific binding partners.

Furthermore, in the context of the immune system, antibodies targeting Fucosyl GM1 have been developed. These antibodies can bind to Fucosyl GM1 on the surface of cancer cells and trigger immune responses, such as antibody-dependent cellular cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC). nih.gov This demonstrates a direct interaction between Fucosyl GM1 and immune system components.

The interaction of Fucosyl GM1 with its binding partners can initiate downstream signaling cascades. For instance, the binding of cholera toxin to Fucosyl GM1 can lead to the activation of adenylyl cyclase and a subsequent increase in cAMP, a key second messenger that activates protein kinase A (PKA). caymanchem.comnih.gov

In PC12 cells, a pathway involving Fucosyl(α-galactosyl)-GM1 has been shown to be associated with Src family kinases like Fyn and Yes, while not involving TrkA and ERKs, which are part of the GM1a-induced differentiation pathway. portlandpress.com This indicates that different fucosylated gangliosides can activate distinct downstream signaling cascades, leading to different cellular outcomes. portlandpress.com

Role in Cell-to-Cell Communication and Adhesion

Gangliosides, including Fucosyl GM1, are integral components of the cell surface and play important roles in cell-to-cell recognition and adhesion. ontosight.ainih.gov Their carbohydrate portions extend from the cell membrane, allowing them to interact with molecules on adjacent cells, thereby mediating cellular communication and adhesion. This function is crucial for tissue formation and maintenance. nih.govnih.gov

Functions in Neural Development and Neurobiology

Fucosyl GM1 is primarily found in the central nervous system and its expression is developmentally regulated. mdpi.comnih.gov It is normally expressed in a subset of peripheral sensory neurons and dorsal root ganglia. mdpi.comnih.gov Studies in neuroblastoma cells suggest that the formation of Fucosyl GM1 can modulate axonal outgrowth and the response of neuronal cells to signals that control axonal extension. mdpi.comnih.gov

The precursor molecule, GM1, is one of the most abundant gangliosides in the vertebrate brain and is critical for various functions of the central nervous system, including cell differentiation, neuritogenesis, and neuroregeneration. nih.gov While the specific functions of Fucosyl GM1 are still being fully elucidated, its presence and regulated expression in the nervous system strongly suggest a significant role in neural development and function. ontosight.aimdpi.comnih.gov

Neuronal Differentiation and Axonal Outgrowth Modulation

Fucosyl GM1 ganglioside plays a significant role in the regulation of neuronal development, specifically in the processes of neuronal differentiation and the extension of axons. While much of the research has focused on its close relative, GM1, studies are beginning to elucidate the specific contributions of the fucosylated form.

Gangliosides, as a class of molecules, are known to be integral to neuronal migration, the formation of dendrites, and the growth of axons. mdpi.com The expression of specific gangliosides is tightly regulated during different stages of brain development, suggesting their involvement in mediating these crucial neurodevelopmental events. mdpi.com In the context of fucosyl GM1, its expression is developmentally regulated and is typically found in a subset of peripheral sensory neurons and dorsal root ganglia. nih.gov

Research utilizing neuroblastoma cell lines has provided insights into the function of fucosyl GM1. For instance, in Neuro-2 neuroblastoma cells, the expression of α1,2-fucosyltransferase, the enzyme responsible for the final step in fucosyl GM1 synthesis, has been shown to modulate axonal outgrowth. nih.govmdpi.com This suggests that the presence of fucosyl GM1 on the neuronal cell surface influences the cell's response to signals that guide the extension of axons. nih.govmdpi.com Furthermore, some data indicates that both fucosyl GM1 and GM1 can act as potent inhibitors of protein kinase C (PKC) activity in PC12 cells, a cell line frequently used as a model for neuronal differentiation. nih.govmdpi.com

While the precise mechanisms are still under investigation, it is believed that cell surface gangliosides like fucosyl GM1 interact with specific receptors to initiate intracellular signaling cascades that govern cellular responses such as differentiation and growth. mdpi.com

Table 1: Research Findings on Fucosyl GM1 and Neuronal Modulation

Cell LineEnzyme StudiedObservationImplication
Neuro-2 neuroblastomaα1,2-fucosyltransferaseModulates axonal outgrowth. nih.govmdpi.comFucosyl GM1 influences the response of neuronal cells to signals controlling axonal extension. nih.govmdpi.com
PC12Not specifiedFucosyl GM1 and GM1 are potent inhibitors of PKC activity. nih.govmdpi.comSuggests a role in intracellular signaling pathways related to neuronal differentiation. nih.govmdpi.com

Synaptic Plasticity and Neurotransmitter Release

While direct studies on the role of fucosyl GM1 in synaptic plasticity and neurotransmitter release are limited, the functions of its parent compound, GM1 ganglioside, provide a strong basis for its potential involvement. GM1 has been shown to be a key player in these fundamental neuronal processes.

GM1 affects neurotransmission by regulating the activity of ion channels and related signaling pathways. nih.gov Specifically, it enhances the influx of calcium ions (Ca2+) into the synaptosome following depolarization, a process that is fundamental for the release of neurotransmitters like acetylcholine. nih.gov By increasing the content of GM1 in the synaptic membranes of rat hippocampal slices, researchers have observed an enhancement in synaptic plasticity and the potentiation ability of nerves. nih.gov

Given that fucosyl GM1 shares the core structure of GM1, it is plausible that it also participates in these mechanisms, potentially with modified or specialized functions due to the addition of the fucose residue. The presence of fucosyl GM1 in specific neuronal populations suggests it may have a nuanced role in modulating synaptic activity in those circuits.

Interaction with Amyloid-Beta Protein in Neuronal Models

A significant area of investigation for fucosyl GM1 is its interaction with amyloid-beta (Aβ) protein, a key molecule in the pathology of Alzheimer's disease. The accumulation and aggregation of Aβ into amyloid plaques is a hallmark of the disease.

Studies using the PC12 cell line, a model for neuronal differentiation, have revealed a specific interaction between fucosyl GM1 and Aβ. nih.gov Initially, it was believed that GM1 was the primary ganglioside interacting with Aβ in these cells. However, detailed biochemical analysis demonstrated that PC12 cells abundantly express fucosyl GM1, not GM1. nih.gov The reactivity of cholera toxin B subunit, a probe often used to detect GM1, was found to be due to its interaction with fucosyl GM1 in these cells. nih.gov

This finding led to the investigation of the role of fucosyl GM1 in the accumulation of Aβ. The research suggests that Aβ most likely interacts with fucosyl GM1 in PC12 cells, and this interaction may provide a "seed" for the accumulation of amyloid. nih.gov This suggests a specific interaction between Aβ and fucosyl GM1 could be a critical step in the process of amyloid aggregation in this neuronal model. nih.gov The GM1 ganglioside-bound form of Aβ has been identified as a potential endogenous seed for amyloid fibril formation in Alzheimer's disease. nih.gov

Table 2: Fucosyl GM1 and Amyloid-Beta Interaction in PC12 Cells

Cell LineKey FindingSignificance
PC12Abundantly expresses fucosyl GM1, which interacts with amyloid-beta protein. nih.govSuggests a specific interaction between fucosyl GM1 and amyloid-beta may initiate amyloid accumulation. nih.gov

Contribution to Immune Modulation

Fucosyl GM1 ganglioside, in addition to its roles in the nervous system, is also involved in modulating the immune system. Gangliosides, in general, are recognized as key modulators of immune responses, particularly in the context of cancer.

Tumor cells often shed gangliosides into their microenvironment, and these shed gangliosides can have immunosuppressive effects, contributing to tumor progression and immune evasion. nih.gov While the broader family of gangliosides, including GM1, GM2, GD2, and GD3, have been more extensively studied for their immunomodulatory properties, fucosyl GM1 is gaining attention as a tumor-associated antigen, particularly in small cell lung cancer (SCLC). nih.govnih.gov

The expression of fucosyl GM1 is largely restricted to a subset of normal tissues, but it is overexpressed in a significant percentage of SCLC tumors. nih.govnih.gov This differential expression makes it an attractive target for cancer immunotherapy. nih.gov Therapeutic strategies, including vaccines and monoclonal antibodies targeting fucosyl GM1, have been developed and have shown promise in preclinical and clinical studies. nih.govnih.gov For instance, a vaccine using fucosyl GM1 conjugated to a carrier protein induced both IgM and IgG antibody responses in SCLC patients. nih.gov These antibodies were capable of binding to tumor cells expressing fucosyl GM1 and mediating complement-dependent cytotoxicity. nih.gov

Furthermore, a fully human monoclonal antibody, BMS-986012, which specifically binds to fucosyl GM1, has demonstrated potent anti-tumor activity in preclinical models of SCLC through mechanisms such as antibody-dependent cellular cytotoxicity (ADCC). nih.gov

The immunomodulatory role of fucosyl GM1 is also highlighted by the observation that gangliosides can influence T-cell functionality. For example, gangliosides GM1 and GM3 can downregulate the expression of CD4 on T lymphocytes. nih.gov While the direct effects of fucosyl GM1 on specific immune cell subsets are still being fully elucidated, its established role as a tumor antigen underscores its importance in the interplay between cancer and the immune system.

Immunological Aspects of Fucosyl Gm1 Ganglioside

Fucosyl GM1 as a Tumor-Associated Antigen

Fucosyl GM1 (Fuc-GM1) is a glycosphingolipid that has been identified as a significant tumor-associated antigen (TAA). caymanchem.com Its appeal as a target for cancer immunotherapy stems from its distinct expression pattern: it is highly prevalent in certain cancers while being largely absent in most normal adult tissues. nih.govnih.gov

The most prominent association of Fucosyl GM1 is with small cell lung cancer (SCLC), an aggressive neuroendocrine neoplasia. nih.gov Studies have reported Fucosyl GM1 expression in a large percentage of SCLC tumors, with prevalence rates ranging from 67% to over 90%. nih.gov One analysis combining data from multiple reports found that 68% of SCLC tumor samples were positive for Fucosyl GM1. nih.gov Another study detected the antigen in 11 out of 12 SCLC cases analyzed. aacrjournals.org Besides SCLC, Fucosyl GM1 has also been associated with other cancers, such as hepatocellular carcinoma (HCC). caymanchem.comresearchgate.net

In contrast, the expression of Fucosyl GM1 in normal tissues is highly restricted. nih.govaacrjournals.org It is typically found only in a subset of peripheral sensory neurons and dorsal root ganglia. caymanchem.comnih.govnih.gov Occasional, scattered expression has been noted on cells in the spleen, thymus, small intestine, and pancreas. nih.govresearchgate.net This limited presence in healthy tissues minimizes the risk of on-target, off-tumor toxicity, making Fucosyl GM1 an attractive target for therapeutic intervention. nih.govnih.gov The aberrant expression of this ganglioside on cancer cells is linked to changes in the expression of glycosyltransferases involved in its synthesis. nih.govaacrjournals.org

Tissue TypeFucosyl GM1 ExpressionReported Prevalence
Small Cell Lung Cancer (SCLC)High67% - >90% of tumors nih.gov
Hepatocellular Carcinoma (HCC)ElevatedIdentified as a potential biomarker caymanchem.com
Normal Peripheral NervesPresentSubset of sensory neurons and dorsal root ganglia caymanchem.comnih.govnih.gov
Other Normal Tissues (Spleen, Thymus, etc.)Low / ScatteredOccasional scattered expression nih.govresearchgate.net
Normal Lung TissueAbsentNot detected aacrjournals.orgresearchgate.net
Table 1. Expression Profile of Fucosyl GM1 Ganglioside in Cancerous and Normal Tissues.

Antigenicity and Immune Response Profiles

Fucosyl GM1 is recognized by the immune system, although, like many carbohydrate antigens, it is considered poorly immunogenic. nih.govresearchgate.net Despite this, it can elicit an immune response, particularly when presented in an immunogenic context, such as conjugation to a carrier protein. nih.govresearchgate.net

Clinical studies involving patients with SCLC have demonstrated that vaccination can induce antibody titers against Fucosyl GM1. nih.gov In these trials, a synthetic Fucosyl GM1 was conjugated to keyhole limpet hemocyanin (KLH), a carrier protein, and administered with an adjuvant (QS-21) to stimulate a more robust immune reaction. nih.govresearchgate.net The resulting patient-derived sera showed specific binding to tumor cells expressing Fucosyl GM1, confirming the antigen's accessibility on the cancer cell surface and its ability to be targeted by antibodies. nih.govnih.gov

The immune response to carbohydrate antigens like Fucosyl GM1 is typically T-cell independent, which influences the type of antibodies produced. nih.gov Vaccinations with Fucosyl GM1-KLH conjugates in SCLC patients successfully induced serological responses. nih.gov However, this response was predominantly composed of low-affinity IgM antibodies. nih.govresearchgate.net

While both IgM and IgG antibodies against Fucosyl GM1 were induced, the IgG response was generally low. nih.govresearchgate.net This is a characteristic feature of the immune response to gangliosides. nih.gov Although primarily IgM, these induced antibodies were functional; sera from vaccinated patients were capable of mediating complement-dependent cytotoxicity (CDC) against Fucosyl GM1-expressing cancer cells in vitro. nih.govnih.gov The ability to generate an antibody response in patients previously treated with chemotherapy highlights the potential of targeting Fucosyl GM1 even in heavily pre-treated populations. nih.gov

Monoclonal Antibodies Targeting Fucosyl GM1

The identification of Fucosyl GM1 as a TAA has led to the development of specific monoclonal antibodies (MAbs) for passive immunotherapy. nih.govaacrjournals.org These antibodies are designed to directly target and eliminate cancer cells that express Fucosyl GM1 on their surface. cancer.gov Several murine and, more recently, fully human MAbs have been generated and evaluated in preclinical models. nih.govscilit.com

Notable examples of anti-Fucosyl GM1 MAbs include:

BMS-986012: A non-fucosylated, fully human IgG1 monoclonal antibody designed for enhanced effector functions. nih.govnih.gov

SC134: A humanized antibody used to create a T-cell engaging bispecific antibody (TCB). aacrjournals.orgaacrjournals.org

F12 and F15: Murine IgG3k antibodies that demonstrated anti-tumor activity in early preclinical studies. scilit.comnih.gov

F9: A murine IgM antibody also shown to have cytotoxic potential. scilit.comnih.gov

A critical feature of therapeutic monoclonal antibodies is their high specificity for the target antigen, which minimizes off-target effects. Anti-Fucosyl GM1 antibodies have demonstrated a high degree of specificity and binding affinity. For instance, the fully human antibody BMS-986012 binds specifically to Fucosyl GM1 with high affinity and does not show detectable binding to the closely related precursor molecule, GM1 ganglioside. nih.govgoogle.com Similarly, the hybridoma-derived SC134 antibody showed strong reactivity to Fucosyl GM1 with no cross-reactivity to GM1 or other related gangliosides. aacrjournals.orgaacrjournals.org This specificity ensures that the therapeutic action is directed exclusively at the cancer cells expressing the target antigen. nih.govaacrjournals.org

Anti-Fucosyl GM1 antibodies eliminate tumor cells through several immune-mediated mechanisms of action. nih.govscilit.com The primary mechanisms are dependent on the antibody's Fc (fragment crystallizable) region engaging with components of the immune system. probiocdmo.comcreative-bioarray.com

Antibody-Dependent Cellular Cytotoxicity (ADCC): This is a key mechanism where the Fc portion of the antibody, bound to the cancer cell, engages Fc receptors (like FcγRIIIa or CD16) on immune effector cells, primarily Natural Killer (NK) cells. creative-bioarray.comresearchgate.net This engagement activates the NK cells to release cytotoxic granules that lyse the tumor cell. nih.govcreative-bioarray.com The activity of some anti-Fucosyl GM1 antibodies, such as BMS-986012, has been enhanced by engineering the Fc region. Specifically, the removal of fucose from the IgG1 oligosaccharide (non-fucosylation) increases the antibody's affinity for the FcγRIIIa receptor, leading to a significant enhancement of ADCC. nih.govnih.govgoogle.com

Complement-Dependent Cytotoxicity (CDC): In this pathway, the antibody, upon binding to the tumor cell, activates the classical complement cascade by binding to the C1q protein. probiocdmo.com This leads to the formation of a membrane attack complex (MAC) on the cell surface, creating pores that result in cell lysis. nih.gov Both IgG and IgM anti-Fucosyl GM1 antibodies have been shown to induce CDC against expressing tumor cell lines. nih.govnih.govscilit.com

Antibody-Dependent Cellular Phagocytosis (ADCP): This mechanism involves the opsonization of tumor cells by antibodies, which then facilitates their engulfment and destruction by phagocytic cells like macrophages. creative-bioarray.com The antibody's Fc region binds to Fc receptors on macrophages, triggering phagocytosis. nih.govcreative-bioarray.com BMS-986012 has been shown to mediate tumor cell killing through ADCP. nih.govgoogle.com

AntibodyIsotypeKey CharacteristicsMechanisms of Action
BMS-986012Human IgG1Non-fucosylated for enhanced FcγRIIIa binding nih.govgoogle.comADCC (enhanced), CDC, ADCP nih.govnih.govgoogle.com
SC134Humanized IgG1Developed into a T-cell bispecific antibody aacrjournals.orgaacrjournals.orgT-cell redirected cytotoxicity aacrjournals.orgaacrjournals.org
F12 / F15Murine IgG3kEarly-stage research antibodies scilit.comnih.govADCC, CDC scilit.comnih.gov
F9Murine IgMEarly-stage research antibody scilit.comnih.govCDC, Complement-Aided ADCC scilit.comnih.gov
Table 2. Characteristics and Mechanisms of Action of Selected Anti-Fucosyl GM1 Monoclonal Antibodies.

Preclinical Immunotherapeutic Strategies

Preclinical research has validated Fucosyl GM1 as a viable therapeutic target through various immunotherapeutic strategies. These approaches include both active immunotherapy (vaccines) and passive immunotherapy (monoclonal antibodies). nih.govnih.gov

Vaccine strategies have focused on conjugating Fucosyl GM1 to a carrier protein like KLH to overcome the poor immunogenicity of the carbohydrate antigen and induce an anti-tumor antibody response in vivo. nih.govnih.govresearchgate.net

Passive immunotherapy with monoclonal antibodies has been extensively studied in preclinical SCLC models, including in vitro cell line experiments, in vivo mouse xenograft models, and patient-derived xenograft (PDX) models. nih.gov The fully human antibody BMS-986012 demonstrated robust single-agent antitumor activity in these models. nih.govaacrjournals.org Furthermore, preclinical studies have explored combination therapies to enhance the efficacy of anti-Fucosyl GM1 antibodies. Combining these antibodies with standard-of-care chemotherapeutic agents, such as cisplatin (B142131) and etoposide, resulted in significantly greater tumor growth inhibition compared to either agent alone. caymanchem.comnih.gov Additionally, combining anti-Fucosyl GM1 antibodies with other immunomodulatory agents, like anti-PD-1 or anti-CD137 checkpoint inhibitor antibodies, also led to improved therapeutic responses in syngeneic mouse models. caymanchem.comnih.gov These promising preclinical results have supported the evaluation of agents like BMS-986012 in clinical trials for patients with SCLC. nih.gov

Vaccine Development and Conjugate Constructs

The development of vaccines targeting Fucosyl-GM1 aims to stimulate the patient's own immune system to produce antibodies against this tumor-associated antigen. nih.gov Gangliosides, including Fucosyl-GM1, are carbohydrate antigens and are generally poorly immunogenic, often inducing low-affinity IgM antibody responses typical of T-cell independent immunity. aacrjournals.org To overcome this, researchers have focused on developing conjugate vaccines, where the Fucosyl-GM1 ganglioside is covalently linked to a carrier protein, thereby enhancing its immunogenicity. aacrjournals.orgnih.gov

One of the most studied Fucosyl-GM1 conjugate vaccines involves coupling it to keyhole limpet hemocyanin (KLH), a large, immunogenic protein, and co-administering it with an adjuvant such as QS-21 to further boost the immune response. nih.govnih.gov Preclinical studies in mice demonstrated that a Fucosyl-GM1-KLH conjugate with the QS-21 adjuvant was optimal in inducing both IgM and IgG antibody titers against Fucosyl-GM1. nih.gov These induced antibodies were shown to be reactive with Fucosyl-GM1-positive cancer cell lines. nih.gov

Clinical trials in patients with SCLC have evaluated the safety and immunogenicity of Fucosyl-GM1-KLH conjugate vaccines. nih.govresearchgate.net In one study, SCLC patients who had achieved a major response to initial therapy were vaccinated with a synthetic Fucosyl-GM1 conjugated to KLH with the QS-21 adjuvant. nih.govresearchgate.net The vaccination was found to be safe and induced serological responses in all evaluable patients, with the production of both IgM and IgG antibodies against Fucosyl-GM1. nih.gov The patient-derived antibodies were capable of binding to tumor cells expressing Fucosyl-GM1 and, in many cases, mediating complement-dependent cytotoxicity (CDC). nih.govaacrjournals.org

Fucosyl-GM1 Vaccine Construct Carrier Protein Adjuvant Key Findings References
Synthetic Fucosyl-GM1Keyhole Limpet Hemocyanin (KLH)QS-21Induced both IgM and IgG antibodies against Fucosyl-GM1 in SCLC patients. Patient sera demonstrated binding to Fuc-GM1 expressing tumor cells and complement-mediated cytotoxicity. nih.govresearchgate.net
Purified Fucosyl-GM1Keyhole Limpet Hemocyanin (KLH)QS-21Optimal formulation in mice, inducing consistent IgM and IgG ELISA titers against Fuc-GM1. Antibodies were reactive with Fuc-GM1-positive cell lines. nih.gov

Antibody-Mediated Approaches

Passive immunotherapy with monoclonal antibodies (mAbs) represents another major strategy for targeting Fucosyl-GM1-expressing tumors. This approach involves the direct administration of laboratory-engineered antibodies that specifically recognize and bind to Fucosyl-GM1 on cancer cells, leading to their destruction through various mechanisms. nih.govscilit.com

Several anti-Fucosyl-GM1 monoclonal antibodies have been developed and evaluated in preclinical and clinical settings. Early research with murine mAbs, such as F12 and F15 (both IgG3 isotype), demonstrated their ability to induce human complement-mediated cytolysis of Fucosyl-GM1-expressing tumor cell lines. scilit.com These antibodies also mediated antibody-dependent cell-mediated cytotoxicity (ADCC) with both murine and human effector cells. scilit.com

More recently, fully human monoclonal antibodies have been developed to minimize immunogenicity and enhance therapeutic potential. BMS-986012 is a novel, non-fucosylated, fully human IgG1 mAb that binds with high affinity and specificity to Fucosyl-GM1. nih.govnih.gov The absence of fucose on the antibody's Fc region enhances its binding to FcγRIIIa (CD16) on immune effector cells like natural killer (NK) cells, leading to more potent ADCC. nih.govnih.gov In preclinical studies, BMS-986012 demonstrated robust antitumor activity through ADCC, CDC, and antibody-dependent cellular phagocytosis (ADCP). nih.govnih.gov Clinical trials have investigated BMS-986012 as a monotherapy and in combination with other immunotherapies, such as nivolumab, in patients with relapsed/refractory SCLC. nih.govoncologypipeline.com

Another innovative approach is the development of T-cell-engaging bispecific antibodies (TCBs). SC134-TCB is a humanized anti-Fucosyl-GM1 TCB designed to simultaneously bind to Fucosyl-GM1 on tumor cells and CD3 on T-cells. aacrjournals.orgaacrjournals.org This dual engagement activates T-cells to directly kill the cancer cells, independent of major histocompatibility complex (MHC) expression. aacrjournals.org Preclinical models have shown that SC134-TCB can induce potent, target-dependent killing of SCLC cell lines at picomolar to subnanomolar concentrations. aacrjournals.orgaacrjournals.org

Antibody Type Mechanism of Action Key Research Findings References
BMS-986012 Fully human, non-fucosylated IgG1 mAbEnhanced ADCC, CDC, ADCPShowed potent in vitro and in vivo antitumor activity in SCLC models. nih.govnih.gov A phase 1/2 clinical trial in relapsed/refractory SCLC demonstrated a median overall survival of 5.4 months with monotherapy. nih.gov nih.govnih.govnih.gov
SC134-TCB Humanized T-cell-engaging bispecific antibody (TCB)T-cell redirection and activation for tumor cell killingExhibited potent ex vivo killing of SCLC cell lines and effective in vivo antitumor activity in mouse models. aacrjournals.org aacrjournals.orgaacrjournals.org
F12 and F15 Murine IgG3 mAbsComplement-dependent cytotoxicity (CDC), Antibody-dependent cell-mediated cytotoxicity (ADCC)Induced complement-mediated lysis and ADCC of Fuc-GM1-expressing tumor cells in vitro. scilit.com scilit.com

Potential Involvement in Neurological Disorders

Fucosyl GM1 is normally expressed in restricted sites of mammalian nervous tissues, including peripheral sensory neurons and dorsal root ganglia oup.comnih.gov. Its involvement in neurological states often relates to an autoimmune response where antibodies are generated against it. Serum antibodies to Fucosyl GM1 have been detected in patients with various neurological diseases nih.gov. Specifically, IgG anti-fucosyl-GM1 antibodies have been found in patients with Guillain-Barré syndrome and amyotrophic lateral sclerosis (ALS) nih.gov. While one study suggested a potential role for these antibodies in the development of sensory neuropathy, another found that the majority of patients with anti-fucosyl-GM1 antibodies did not present with sensory dysfunction nih.gov. GM1 ganglioside, the precursor to Fucosyl GM1, is known to play a protective role in the central nervous system and is involved in neuritogenesis and neuroregeneration mdpi.comfrontiersin.orgglycoscienceresearch.com. Deficiencies in GM1 have been linked to conditions like Parkinson's disease and Huntington's disease frontiersin.org.

Neurological Disorders with Reported Anti-Fucosyl GM1 Antibodies
DisorderAntibody IsotypeReferences
Guillain-Barré SyndromeIgG, IgM nih.gov
Amyotrophic Lateral Sclerosis (ALS)IgG nih.gov
Cerebral InfarctionIgG, IgM nih.gov

There is evidence suggesting a potential role for Fucosyl GM1 in the pathology of Alzheimer's disease through its interaction with amyloid-beta (Aβ) protein. It has been proposed that gangliosides can act as "seeds" for the aggregation of Aβ into toxic fibrils frontiersin.org. Studies using the rat pheochromocytoma cell line, PC12, which is a model for neuronal cells, have shown that these cells abundantly express Fucosyl GM1 instead of its precursor, GM1 nih.gov. Further investigation revealed that Aβ likely interacts with Fucosyl GM1 in this cell line, providing a seed for amyloid accumulation nih.gov. This suggests a specific interaction may occur between Aβ and Fucosyl GM1 that contributes to the formation of amyloid plaques nih.gov. The initial accumulation of Aβ in the brain is believed to occur in specific regions, leading to hypoconnectivity usc.edu. The interaction with ganglioside clusters on the cell membrane may provide the necessary environment for the conformational change of Aβ into toxic fibrils researchgate.net.

Dysregulation of Fucosyl GM1 in Other Pathological Conditions

Beyond its well-documented association with SCLC and certain neurological autoimmune responses, the dysregulation of Fucosyl GM1 has been noted in other pathological states. For instance, an accumulation of Fucosyl GM1 was reported in the precancerous livers of rats treated with a carcinogen, suggesting a potential role in the development of hepatoma nih.gov. This accumulation was linked to an increase in the activity of α1,2-fucosyltransferase, the enzyme responsible for its synthesis nih.gov. While Fucosyl GM1 is expressed in a very limited manner in normal adult tissues, detectable amounts have been found in the pancreas, spleen, and brain aacrjournals.org. Its presence in these tissues outside of a cancerous state is not fully understood but highlights that its expression is not exclusively limited to pathology oup.com.

Association with Pathological States: Mechanistic Studies

Enzyme Induction in Carcinogenesis Models

The aberrant expression of Fucosyl GM1 (Fuc-GM1) ganglioside in cancerous tissues is often linked to the induction and altered activity of specific glycosyltransferases, the enzymes responsible for its synthesis. Studies in various carcinogenesis models have elucidated the enzymatic basis for the neoexpression of this onco-fetal antigen.

Rat Liver Carcinogenesis Model:

Pioneering studies using a rat model of hepatocarcinogenesis induced by the chemical carcinogen N-2-acetylaminofluorene demonstrated a significant accumulation of Fuc-GM1 and a related fucoganglioside, α-galactosyl-α-fucosyl-GM1, in precancerous liver tissue. mdpi.comnih.govnih.gov These fucogangliosides were notably absent in normal rat liver. nih.gov

The enzymatic foundation for this change was identified as the induction of a specific α1,2-fucosyltransferase activity that was virtually undetectable in normal liver extracts. nih.gov This induced enzyme specifically catalyzes the transfer of fucose to GM1 ganglioside. Research indicated that the activity of this α-fucosyltransferase was significantly elevated in the livers of rats fed N-2-acetylaminofluorene and was even more pronounced—18- to 47-fold higher—in cultured rat hepatoma cells compared to the carcinogen-fed liver. nih.gov This induction of a specific α-fucosyltransferase is considered the pivotal step in the synthesis of fucogangliosides during malignant transformation in this model. nih.gov

In contrast, an α-galactosyltransferase, the enzyme responsible for the further modification of Fuc-GM1, was present in both normal and precancerous liver. Its activity was moderately higher in the precancerous tissue. This suggests that the appearance of α-galactosyl-α-fucosyl-GM1 is a consequence of the initial induction of Fuc-GM1 synthesis, which then serves as a substrate for the existing α-galactosyltransferase. nih.gov

Small Cell Lung Cancer (SCLC) Models:

In human small cell lung cancer (SCLC) cell lines, where Fuc-GM1 is prominently expressed, the genetic and enzymatic mechanisms have also been investigated. semanticscholar.orgoup.comnih.gov The synthesis of Fuc-GM1 in these cells is primarily governed by two α1,2-fucosyltransferases: FUT1 (H enzyme) and FUT2 (Se enzyme). mdpi.comnih.govoup.com

Studies on SCLC cell lines have shown that those expressing Fuc-GM1 also express the messenger RNA (mRNA) for both FUT1 and FUT2. semanticscholar.orgoup.comnih.govresearchgate.net However, further analysis revealed that in several of these cell lines, the FUT2 gene contained function-loss mutations. This finding strongly suggests that FUT1 is the principal enzyme responsible for the α1,2-fucosylation of GM1 in SCLC. semanticscholar.orgoup.comnih.govresearchgate.net The overexpression of both FUT1 and FUT2 has been shown to increase Fuc-GM1 expression in SCLC cells. mdpi.comnih.gov

The expression of Fuc-GM1 is not solely dependent on the presence of fucosyltransferases. The availability of its precursor, GM1 ganglioside, is also a critical factor. The co-transfection of GM1 synthase cDNA along with FUT1 or FUT2 into an SCLC cell line resulted in a significant enhancement of Fuc-GM1 neo-expression. mdpi.comsemanticscholar.orgoup.comnih.govresearchgate.net

The following table summarizes the key enzymes and their roles in the expression of Fucosyl GM1 in carcinogenesis models.

EnzymeGeneRole in Fucosyl GM1 SynthesisObservations in Carcinogenesis Models
α1,2-FucosyltransferaseFUT1, FUT2Catalyzes the final step of adding fucose to GM1.Induced in rat liver carcinogenesis. nih.gov FUT1 is the primary enzyme in SCLC due to frequent FUT2 mutations. semanticscholar.orgoup.comnih.gov
GM1 SynthaseSynthesizes the precursor molecule, GM1 ganglioside.Essential for Fuc-GM1 expression; its co-expression with FUTs enhances Fuc-GM1 levels in SCLC models. mdpi.comsemanticscholar.orgoup.comnih.gov
GD3 SynthaseCompetes with GM1 synthase for the common precursor, GM3.Its co-expression with FUTs reduces Fuc-GM1 levels in SCLC models. mdpi.comsemanticscholar.orgoup.comnih.gov

Analytical Methodologies for Fucosyl Gm1 Research

Immunochemical Detection Techniques

Immunochemical methods leverage the high specificity of antibodies to detect Fucosyl GM1. These techniques are fundamental for localizing the antigen in tissues and quantifying its levels in biological fluids.

Immunofluorescence Microscopy

Immunofluorescence microscopy is a powerful technique for visualizing the distribution of Fucosyl GM1 in tissue sections and cultured cells. semanticscholar.orgresearchgate.net This method utilizes monoclonal antibodies that specifically bind to the Fucosyl GM1 antigen. A fluorescently labeled secondary antibody then binds to the primary antibody, allowing the location of the antigen to be identified via fluorescence microscopy.

A highly specific murine monoclonal antibody, F12, has been instrumental in the sensitive detection of Fucosyl GM1 (IV2FucII3NeuAcGgOse4Cer) in various human lung cancer tissues. semanticscholar.orgresearchgate.netnih.gov Research using this antibody has demonstrated a strong association between Fucosyl GM1 expression and small cell lung cancer (SCLC). semanticscholar.orgresearchgate.netnih.gov In one study, 19 out of 21 SCLC cases tested positive for Fucosyl GM1 using the F12 immunofluorescence method. semanticscholar.orgresearchgate.netnih.gov The expression in other lung cancer types was significantly lower. semanticscholar.orgresearchgate.netnih.gov While Fucosyl GM1 was not detected in normal lung and bronchus tissue, sparse clusters of small round cells in the thymus, spleen, and lamina propria of the small intestine were stained, along with intramural ganglionic cells of the small intestine and islet cells of the pancreas. researchgate.netnih.gov The results from immunofluorescence have shown close agreement with immunochemical determination in lipid extracts of tissues. nih.gov Another application involves using indirect membrane immunofluorescence to measure the reactions of Fucosyl GM1 on rat erythrocytes with specific antibodies. researchgate.net

Table 1. Detection of Fucosyl GM1 in Human Tissues by Immunofluorescence Microscopy using F12 Monoclonal Antibody
Tissue TypeNumber of Positive CasesTotal Cases ExaminedReference
Small Cell Lung Cancer (SCLC)1921 semanticscholar.orgresearchgate.netnih.gov
Squamous Epithelial Cell Lung Cancer210 semanticscholar.orgresearchgate.netnih.gov
Large Cell Lung Cancer15 semanticscholar.orgresearchgate.netnih.gov
Lung Adenocarcinoma08 semanticscholar.orgresearchgate.netnih.gov
Bronchial Carcinoid03 semanticscholar.orgresearchgate.netnih.gov
Neuroblastoma02 researchgate.netnih.gov
Normal Lung and Bronchus0Not Specified researchgate.netnih.gov

Enzyme Immunoassays

Enzyme immunoassays, such as the enzyme-linked immunosorbent assay (ELISA), are used for the quantitative detection of Fucosyl GM1 in serum. nih.gov These assays have been developed to determine if the Fucosyl GM1 ganglioside is shed from tumors and can be detected in the circulation of SCLC patients. researchgate.net

One study reported the development of both an ELISA and a scintillation proximity assay (SPA) to detect Fucosyl GM1 in sera from SCLC patients. nih.gov The SPA was found to be more sensitive and reproducible than the ELISA. nih.gov In the SPA, monoclonal antibodies specific for Fucosyl GM1 are bound to particles containing a fluor. nih.gov When radiolabeled Fucosyl GM1 binds to the antibody-coated particles, the fluor is excited, and the emitted photons can be measured. nih.gov This sensitive assay demonstrated that Fucosyl GM1 could be detected in the serum of SCLC patients but not in healthy individuals. nih.gov

Table 2. Scintillation Proximity Assay (SPA) Results for Fucosyl GM1 in Serum
GroupNumber of Positive SeraTotal Sera ExaminedAssay SensitivityReference
SCLC Patients7200.2 ng nih.gov
Healthy Individuals0200.2 ng nih.gov

Mass Spectrometry-Based Quantification

Mass spectrometry (MS) offers high sensitivity and specificity for the quantification and structural characterization of gangliosides. mdpi.com It has become a crucial tool in "gangliosidomics" for high-throughput analysis. mdpi.com

Immunocapture Extraction Coupled with HPLC/MS/MS (ICE-HPLC/MS/MS)

To overcome the challenges of detecting low concentrations of Fucosyl GM1 in complex biological matrices like blood, a highly specific and sensitive method combining immunocapture extraction with high-performance liquid chromatography-tandem mass spectrometry (HPLC/MS/MS) has been developed. researchgate.netnih.gov This approach, often called hybrid immunocapture LC-MS, has become a widely used technique for the pharmacokinetic analysis of large molecules. nih.gov

The ICE-HPLC/MS/MS method uses specific monoclonal antibodies to selectively capture and pre-concentrate Fucosyl GM1 molecules from serum or whole blood, effectively removing background matrix components. researchgate.netnih.gov Following capture, the analyte is eluted, separated by HPLC, and quantified by MS/MS. nih.govmdpi.com This method can be used to monitor both the free (soluble) and antibody-bound forms of Fucosyl GM1. researchgate.netnih.gov It has proven applicable for detecting endogenous Fucosyl GM1 analogs in rat blood and various lung cancer cell lines. researchgate.netnih.gov

Table 3. Performance of the ICE-HPLC/MS/MS Method for Fucosyl GM1 Analogs
ParameterValueMatrix VolumeReference
Lower Limit of Quantification (LLOQ)0.2–0.4 ng/mL100 µL researchgate.netnih.gov
Dynamic RangeUp to 200 ng/mL100 µL researchgate.netnih.gov

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is employed for the detailed characterization of Fucosyl GM1 analogs. researchgate.netnih.gov The combination of reverse-phase micro-flow HPLC with HRMS allows for both the qualitative profiling of numerous gangliosides and the simultaneous targeted quantification of specific analogs. researchgate.net This powerful technique enables the identification of novel Fucosyl GM1 species that might be missed by other methods. For instance, HRMS analysis has successfully identified oxidized and reduced analogs of Fucosyl GM1 that were not detected using a targeted multiple reaction monitoring (MRM) approach. researchgate.net In clinical research, liquid chromatography-mass spectrometry (LC/MS) has been used to assess Fucosyl GM1 expression in tumor samples, showing a high positivity rate in SCLC patients. qut.edu.au

Table 4. Fucosyl GM1 Positivity in SCLC Tumor Samples by LC/MS
ParameterValueReference
Positivity Rate68% (47/69 samples) qut.edu.au
Median Expression78 pg/mg qut.edu.au
Correlation with IHC (R-value)0.72 qut.edu.au

Chromatographic Separation Techniques

Chromatography is a fundamental biophysical technique that separates, identifies, and purifies components from a mixture for qualitative and quantitative analysis. journalagent.com The process relies on the differential distribution of sample components between a stationary phase and a mobile phase. journalagent.comjackwestin.com Various chromatographic methods are employed in Fucosyl GM1 research for its isolation and analysis.

High-Performance Liquid Chromatography (HPLC): As a form of column chromatography, HPLC forces a solvent (mobile phase) through a column containing a solid adsorbent material (stationary phase) at high pressure. jackwestin.com This allows for the separation of complex mixtures. jackwestin.com HPLC coupled with UV and mass spectrometry (HPLC/UV/MS) has been used to characterize individual Fucosyl GM1 analogs within standard mixtures. researchgate.netnih.gov

High-Performance Thin-Layer Chromatography (HPTLC): This technique is another key tool in Fucosyl GM1 analysis. HPTLC immunostaining has been used to confirm the presence of Fucosyl GM1 in conditioned culture media from SCLC cell lines and in serum samples from mice with SCLC xenografts. researchgate.net It is a valuable method for separating glycolipids extracted from tissues and sera. researchgate.net

These separation techniques are often the initial step before detection and quantification by methods like mass spectrometry or immunochemical assays. journalagent.com

Table of Compounds

Compound Name
Fucosyl GM1 Ganglioside (IV2FucII3NeuAcGgOse4Cer)
GM1 Ganglioside
GD1a Ganglioside
Sialic Acid
Cholesterol
Phosphorus
Acetonitrile (B52724)
Formic Acid

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, purification, and analysis of gangliosides, including Fucosyl GM1. nih.govnih.gov This method separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For ganglioside analysis, both normal-phase and reversed-phase HPLC are employed. nih.govresearchgate.net

In reversed-phase HPLC, a nonpolar stationary phase is used with a polar mobile phase. nih.gov A common mobile phase combination for ganglioside separation is a gradient of acetonitrile and an aqueous phosphate (B84403) buffer. nih.govresearchgate.net Detection is often achieved by monitoring the column effluent for UV absorbance at low wavelengths, typically around 195 nm, where the ganglioside molecules absorb light. nih.govilab-inbi.ru This method has proven effective for resolving different ganglioside species, including separating molecular variants of GM1 that differ in their ceramide structure. nih.gov

For enhanced sensitivity and specificity, HPLC is frequently coupled with mass spectrometry (HPLC-MS). nih.govresearchgate.net This hyphenated technique allows for the precise determination of the mass-to-charge ratio of the separated molecules, enabling the identification and quantification of specific Fucosyl GM1 analogs in complex biological samples like serum and whole blood. nih.govresearchgate.net The lower limit of quantification for Fucosyl GM1 analogs using immunocapture extraction followed by HPLC-MS/MS has been reported to be in the range of 0.2–0.4 ng/mL. nih.govresearchgate.net

Key Research Findings from HPLC Studies:

HPLC can effectively separate different gangliosides and even their molecular species based on variations in their ceramide chains (e.g., C18-sphingosine vs. C20-sphingosine). nih.gov

The use of a microbore HPLC column with a Spherisorb-NH2 stationary phase allows for the separation of gangliosides based on their sialic acid content. researchgate.net

Coupling HPLC with UV and mass spectrometry (HPLC/UV/MS) has been used to characterize and estimate the concentration of individual Fucosyl GM1 analogs in standard mixtures. nih.gov

Highly sensitive HPLC/MS/MS methods can quantify Fucosyl GM1 in biological matrices, which is critical for biomarker studies in patient stratification and drug treatment monitoring. nih.govresearchgate.net

Table 1: HPLC Methodologies for Ganglioside Analysis

ParameterDescriptionSource(s)
Stationary Phases Lichrosorb RP-8, µBondapak RP-18 (Reversed-Phase); Spherisorb-NH2 (Normal-Phase) nih.govresearchgate.net
Mobile Phases Acetonitrile/Phosphate Buffer Gradients nih.govresearchgate.net
Detection Methods UV Absorbance (195-215 nm); Mass Spectrometry (MS, MS/MS) nih.govresearchgate.netnih.gov
Sensitivity (LLOQ) 0.2–0.4 ng/mL for Fuc-GM1 analogs (ICE-HPLC/MS/MS) nih.govresearchgate.net
Applications Separation of ganglioside species, purification, quantification in biological matrices, biomarker analysis. nih.govnih.govnih.gov

Surface Plasmon Resonance (SPR) for Binding Characterization

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique used to study molecular interactions in real-time. nih.govrsc.org It is particularly valuable for characterizing the binding affinity and kinetics of interactions between Fucosyl GM1 and its binding partners, such as antibodies. The technique measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate, providing quantitative data on association rates (kₐ), dissociation rates (kₑ), and the equilibrium dissociation constant (Kₑ). nih.gov

A common application in Fucosyl GM1 research involves immobilizing a molecule, such as an anti-Fucosyl GM1 antibody, onto the sensor chip surface. A solution containing Fucosyl GM1 (the analyte) is then flowed over the surface. The binding interaction is monitored and recorded as a sensorgram. To overcome challenges associated with the glycolipid nature of Fucosyl GM1, which can lead to micelle formation in aqueous solutions, it is often conjugated to a carrier protein like bovine serum albumin (BSA) for SPR analysis. nih.gov

Detailed Research Findings from SPR Analysis:

In a study characterizing the anti-Fucosyl GM1 antibody BMS-986012, SPR spectroscopy was performed using a Biacore T-200 instrument. nih.gov

The antibody was captured on a Biacore CM5 sensor chip. nih.gov

A Fucosyl GM1-BSA conjugate was used as the target antigen and was flowed over the chip at concentrations ranging from 12.5 to 100 nmol/L. nih.gov

The equilibrium dissociation constants (Kₑ) for the binding of BMS-986012 to the Fucosyl GM1-BSA conjugate were determined to be 8.8 nmol/L at 25°C and 9.3 nmol/L at 37°C. nih.gov

Specificity was confirmed by showing no significant binding to a structurally related GM1-BSA conjugate. nih.gov

Table 2: SPR Analysis of BMS-986012 Binding to Fucosyl GM1

ParameterDetailsSource(s)
Instrument Biacore T-200 nih.gov
Ligand BMS-986012 (anti-Fucosyl GM1 antibody) nih.gov
Analyte Fucosyl GM1-conjugated BSA nih.gov
Sensor Chip Biacore CM5 nih.gov
Analyte Concentration 12.5 to 100 nmol/L nih.gov
Equilibrium Dissociation Constant (Kₑ) at 25°C 8.8 nmol/L nih.gov
Equilibrium Dissociation Constant (Kₑ) at 37°C 9.3 nmol/L nih.gov
Control GM1-conjugated BSA (showed no specific binding) nih.gov

Flow Cytometry for Cellular Expression Analysis

Flow cytometry is an indispensable tool for analyzing the expression of cell surface antigens like Fucosyl GM1 on a single-cell basis. oup.com This technique measures the fluorescence of individual cells as they pass through a laser beam, allowing for the identification and quantification of cell populations based on the presence and density of specific molecules on their surface. nih.gov

The general procedure for analyzing Fucosyl GM1 expression involves incubating a suspension of cells with a primary monoclonal antibody (MAb) that specifically recognizes Fucosyl GM1. nih.govoup.com After washing away unbound primary antibody, the cells are incubated with a secondary antibody that is conjugated to a fluorophore and recognizes the primary antibody. The fluorescence intensity of each cell is then measured by the flow cytometer. This intensity is proportional to the amount of Fucosyl GM1 expressed on the cell surface.

Detailed Research Findings from Flow Cytometry:

Flow cytometry has been used to screen panels of small cell lung cancer (SCLC) and non-SCLC cell lines for Fucosyl GM1 expression. oup.com

Studies have shown that some SCLC cell lines, such as NCI-H69, NCI-H128, DMS79, and KP3, express Fucosyl GM1 on their surface, while it is generally absent on non-SCLC cell lines. nih.govoup.comnih.gov

The binding of the anti-Fucosyl GM1 antibody BMS-986012 to various SCLC cell lines has been assessed, demonstrating dose-dependent binding with EC₅₀ values ranging from 6 to 132 nmol/L. nih.gov

The relative expression level of Fucosyl GM1 determined by flow cytometry has been shown to be consistent with results from other techniques like immunohistochemistry (IHC). nih.gov

Table 3: Flow Cytometry for Fucosyl GM1 Expression Analysis

ParameterDescriptionSource(s)
Principle Detection of cell surface Fucosyl GM1 using specific primary antibodies and fluorescently labeled secondary antibodies. nih.govoup.com
Primary Antibodies BMS-986012, F12 (IgG3), F15 (IgG3) nih.govnih.gov
Detection Fluorophore-conjugated secondary antibodies (e.g., PE-labeled goat anti-human IgG). nih.gov
Analyzed Cells Small cell lung cancer (SCLC) cell lines (e.g., DMS79, H740, NCI-H69, NCI-H128, KP3). nih.govoup.com
Key Findings Confirmed specific expression of Fucosyl GM1 on SCLC cells; allowed for quantification of relative expression levels and antibody binding affinity (EC₅₀). nih.govoup.com

Advanced Research Directions and Emerging Concepts

Synthetic Chemistry Approaches for Fucosyl GM1 Analogs

The synthesis of Fuc-GM1 and its analogs is crucial for developing tools to study its biological functions and for creating potential therapeutics, such as cancer vaccines. nih.gov Chemical synthesis provides access to pure, well-defined structures that are difficult to isolate from natural sources in sufficient quantities. researchgate.net

One notable strategy involves the use of the n-pentenyl glycoside (NPG) method for the synthesis of Fucosyl GM1. acs.org This approach allows for the creation of a Fucosyl GM1 pentenyl glycoside, which can then be conjugated to carrier proteins like Keyhole Limpet Hemocyanin (KLH). nih.govacs.org This conjugation is a key step in the development of synthetic vaccines aimed at stimulating an immune response against tumors expressing Fuc-GM1, such as small cell lung carcinoma (SCLC). researchgate.netacs.org

Chemoenzymatic synthesis combines the precision of enzymatic reactions with the versatility of chemical synthesis to construct complex glycans. In the context of Fuc-GM1, this can involve the enzymatic fucosylation of a synthetically prepared GM1 acceptor. The enzymes responsible for this in vivo are α1,2-fucosyltransferases, such as FUT1 and FUT2. semanticscholar.orgnih.govnih.gov Genetic studies in SCLC cell lines indicate that FUT1 is the primary enzyme involved in the α1,2-fucosylation of GM1 to produce Fuc-GM1. nih.govoup.com Harnessing these or similar enzymes in vitro allows for the specific addition of fucose to the terminal galactose of the GM1 oligosaccharide core, providing a highly efficient and stereospecific route to Fuc-GM1 and its analogs.

Synthetic Approach Description Key Features Application
n-Pentenyl Glycoside (NPG) Method A chemical synthesis strategy that utilizes a pentenyl group at the anomeric position, which can be activated for glycosylation or used for conjugation.Stereospecific coupling; allows for conjugation to carrier proteins.Development of synthetic Fuc-GM1-KLH conjugate vaccines for SCLC. nih.govacs.org
Glycal Assembly A powerful method in carbohydrate chemistry for the construction of oligosaccharides.Enables the creation of complex glycans from simpler building blocks.Used to synthesize tumor-associated carbohydrate antigens, including Fuc-GM1, for vaccine development. researchgate.net
Chemoenzymatic Synthesis Combines chemical synthesis of a precursor (e.g., GM1) with an enzymatic step (e.g., fucosylation) for the final modification.High stereospecificity and efficiency from the enzymatic step.Precise synthesis of Fuc-GM1 by mimicking the natural biosynthetic pathway using α1,2-fucosyltransferases. semanticscholar.orgnih.gov

Structural-Functional Relationship Beyond Core Glycosphingolipid Properties

Gangliosides are integral components of the cell membrane, where they participate in cell-cell recognition, adhesion, and signal transduction. nih.govnih.govaacrjournals.org The addition of a fucose residue to the GM1 core to form Fuc-GM1 significantly alters its structure and, consequently, its functional properties. While the biological functions of α1,2-fucosylated glycolipids are not fully understood, studies suggest they play specific roles. For instance, in neuroblastoma cells, the formation of Fuc-GM1 has been linked to the modulation of axonal outgrowth. nih.gov Furthermore, some data indicates that both GM1 and Fuc-GM1 can act as potent inhibitors of Protein Kinase C (PKC) activity. nih.gov The presence of Fuc-GM1 is highly restricted in normal tissues but is overexpressed in a high percentage of SCLC tumors, suggesting a role in the malignant phenotype of these cancer cells. nih.govaacrjournals.orgnih.gov

Cross-Reactivity and Specificity in Glycan Binding

The specificity of glycan-binding proteins is often not absolute, leading to cross-reactivity with structurally similar glycans. The addition of fucose to GM1 creates a distinct epitope that can be recognized by specific antibodies, such as BMS-986012, a fully human IgG1 monoclonal antibody. nih.gov This antibody binds with high affinity and specificity to Fuc-GM1, with no significant binding detected to the precursor molecule, GM1, demonstrating the importance of the fucose residue for specific recognition. nih.gov This high specificity is crucial for the development of targeted immunotherapies for Fuc-GM1-expressing cancers. aacrjournals.orgnih.gov

The interaction between gangliosides and bacterial toxins is a well-studied phenomenon. While GM1 is considered the primary high-affinity receptor for the B subunit of cholera toxin (CTB), recent studies have revealed that CTB also binds to fucosylated structures, including Fuc-GM1. nih.govelifesciences.orgplos.org

The binding dynamics of Fuc-GM1 to CTB are surprisingly different from those of GM1. Although GM1 exhibits a higher binding avidity (a 16-times lower dissociation constant), Fuc-GM1 demonstrates an approximately 7-fold higher binding capacity for CTB. nih.gov This has been attributed to reduced binding cooperativity for Fuc-GM1 compared to the positive cooperativity observed with GM1. nih.gov Structural studies have shown that while the GM1 core of Fuc-GM1 interacts with the primary binding site of CTB, other fucosylated glycans can bind to a distinct, secondary binding site on the toxin. nih.gov This dual recognition capability complicates the traditional view of GM1 as the sole receptor and highlights the role of fucosylation in modulating toxin-receptor interactions. elifesciences.orgroyalsocietypublishing.org

Parameter GM1 Fucosyl GM1 Reference
Binding Avidity to CTB Higher (16x lower dissociation constant)Lower nih.gov
Binding Capacity for CTB Lower~7 times higher nih.gov
Binding Cooperativity PositiveReduced nih.gov
Primary CTB Binding Site BindsBinds (via GM1 core) nih.gov

Modulation of Cellular Environment by Fucosyl GM1

Glycosphingolipids on the cell surface are not static; they can be shed into the extracellular environment, influencing cellular communication and modulating the tumor microenvironment. nih.gov Fuc-GM1 is known to be shed from SCLC cells both in vitro and in vivo, making it a detectable serum marker. caymanchem.com Once in the microenvironment, shed gangliosides can exert strong immunomodulatory effects. nih.gov For example, gangliosides can suppress T-cell function, interfere with dendritic cell maturation, and inhibit the cytotoxic activity of natural killer (NK) cells. nih.gov By being released into the tumor microenvironment, Fuc-GM1 may contribute to an immunosuppressive milieu that helps cancer cells evade immune surveillance.

Systems Glycobiology Approaches to Fucosyl GM1 Networks

Systems glycobiology seeks to understand the complex processes of glycan biosynthesis and function by integrating high-throughput 'omics' data, such as genomics, transcriptomics, and glycomics. nih.gov Applying this approach to Fuc-GM1 can provide a holistic view of its regulatory network.

By analyzing the expression levels of glycosyltransferase genes (e.g., FUT1, FUT2, and genes for GM1 synthase) in SCLC cell lines, researchers have begun to unravel the genetic basis for Fuc-GM1 expression. semanticscholar.orgnih.gov These studies show that high FUT1 expression is a primary contributor to Fuc-GM1 synthesis. nih.govoup.com A systems approach would expand on this by correlating glycomic profiles (the complete set of glycans) with transcriptomic data to build predictive models of Fuc-GM1 expression. nih.gov Such models could help identify key regulatory nodes in the Fuc-GM1 network, potentially revealing new targets for therapeutic intervention aimed at disrupting the synthesis of this tumor-associated antigen. nih.gov

Conclusion

Summary of Key Academic Contributions and Discoveries

The study of Fucosyl GM1 (Fuc-GM1) ganglioside has yielded several pivotal contributions to our understanding of cancer biology, particularly in the context of small cell lung cancer (SCLC). Initially isolated and identified from bovine thyroid tissue, its significance escalated with the discovery of its aberrant and high-level expression in SCLC tumors. nih.govcaymanchem.comnih.gov A major academic breakthrough was the characterization of Fucosyl GM1 as a highly specific tumor-associated antigen. nih.govresearchgate.net Research demonstrated that while it is largely absent in most normal adult tissues, it is expressed in 67% to over 90% of SCLC tumors, establishing it as a selective marker for this aggressive cancer. nih.govresearchgate.net

This discovery spurred the development of monoclonal antibodies (MAbs) specifically targeting Fuc-GM1, which became crucial tools for its detection in tissues and patient serum. nih.govresearchgate.net These antibodies validated the potential of Fucosyl GM1 as a diagnostic and therapeutic target. nih.gov Subsequent research focused on the genetic underpinnings of its synthesis in cancer cells, identifying key enzymes involved in its expression. nih.govoup.com Studies have indicated that α1,2-fucosyltransferases, particularly FUT1, are primarily responsible for the fucosylation of the GM1 ganglioside to form Fucosyl GM1 in SCLC cell lines. nih.govoup.com Furthermore, investigations have confirmed that antibodies targeting Fuc-GM1 can induce tumor cell killing through mechanisms like antibody-dependent cellular cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC), laying the groundwork for its use in immunotherapy. nih.govscilit.com

Table 1: Key Research Findings on Fucosyl GM1 Ganglioside

Discovery/Contribution Significance Key References
Identification as a Tumor-Associated Antigen Established Fuc-GM1 as a highly specific marker for Small Cell Lung Cancer (SCLC). nih.govnih.govresearchgate.net
Development of Monoclonal Antibodies Enabled sensitive detection for diagnostics and provided a foundation for targeted therapies. nih.govresearchgate.netscilit.com
Elucidation of Biosynthetic Pathways Revealed the roles of specific fucosyltransferases (e.g., FUT1) in the aberrant expression of Fuc-GM1 in cancer cells. nih.govoup.com
Demonstration of Therapeutic Potential Showed that anti-Fuc-GM1 antibodies can mediate the killing of cancer cells, supporting the development of immunotherapies. nih.govscilit.com

Remaining Knowledge Gaps and Future Research Trajectories

Despite significant progress, critical knowledge gaps remain in the understanding of Fucosyl GM1. The precise biological function of Fuc-GM1 in the pathology of SCLC is not fully understood. oup.com While its expression is correlated with the disease, how it contributes to malignant properties such as cell proliferation, invasion, and metastasis is an area requiring deeper investigation. nih.govoup.com Some data suggests that gangliosides can inhibit protein kinase C (PKC) activity, but the specific signaling pathways regulated by Fucosyl GM1 in cancer cells are largely unknown. nih.gov

Future research is moving towards leveraging Fucosyl GM1's tumor-specific expression for more advanced therapeutic strategies. A primary trajectory is the development and clinical evaluation of novel immunotherapies beyond initial monoclonal antibodies. This includes antibody-drug conjugates (ADCs) that use an anti-Fuc-GM1 antibody to deliver a potent cytotoxic agent directly to the tumor, and T-cell redirecting bispecific antibodies designed to engage the patient's immune system to attack Fuc-GM1-expressing cancer cells. semanticscholar.org Clinical trials are underway to evaluate the safety and efficacy of these next-generation agents in patients with relapsed or refractory SCLC. nih.govduke.eduinspire.com Further research is also needed to explore the mechanisms of resistance to anti-Fuc-GM1 therapies and to identify potential biomarkers that could predict patient response. Additionally, a more comprehensive understanding of the transcriptional regulation of the glycosyltransferases responsible for Fuc-GM1 synthesis could unveil new targets for intervention. nih.gov

Broader Implications for Glycobiology and Disease Mechanisms

The study of Fucosyl GM1 ganglioside has broader implications for the fields of glycobiology and our understanding of disease mechanisms. It serves as a prominent example of how aberrant glycosylation—changes in the synthesis and presentation of sugar chains on cell surfaces—is a hallmark of cancer. nih.gov The highly restricted expression of Fuc-GM1 on tumor cells compared to normal tissue underscores the principle that altered glycan structures can create unique cancer-specific antigens. nih.govnih.gov

This has profound implications for oncology, as these tumor-associated carbohydrate antigens represent a distinct class of targets for cancer immunotherapy. nih.gov The development of therapies against Fuc-GM1 contributes to a growing paradigm of targeting the "cancer glycocode" for therapeutic benefit. nih.gov The challenges encountered, such as the typically poor immunogenicity of carbohydrate antigens, have driven innovation in antibody engineering and vaccine development to elicit more potent immune responses. nih.gov Ultimately, the research into Fucosyl GM1 not only provides a potential new therapeutic avenue for a difficult-to-treat cancer like SCLC but also reinforces the central role of glycosphingolipids in cell signaling, cell-cell recognition, and malignant transformation, encouraging further exploration of other cancer-associated glycans as diagnostic markers and therapeutic targets. nih.govnih.gov

Q & A

Q. What is the structural composition of Fucosyl GM1 ganglioside, and how is it distinguished from related gangliosides?

Fucosyl GM1 contains a core structure of Galβ1-3GalNAcβ1-4(Neu5Acα2-3)Galβ1-4Glc, with an additional α1-2-linked fucose residue. This distinguishes it from GM1 (which lacks the fucose) and other variants like asialo-GM1 (GA1) . Analytical methods such as nuclear magnetic resonance (NMR) (>90% purity validation) and mass spectrometry (e.g., molecular weight 1167.12 Da, C₄₃H₇₁N₂O₃₃Na) are critical for structural confirmation .

Q. What enzymatic pathways are involved in the biosynthesis of Fucosyl GM1?

Fucosyl GM1 is synthesized via fucosyltransferases, which catalyze the transfer of fucose from GDP-fucose to the terminal galactose residue of GM1. This enzymatic step is distinct from sialyltransferases involved in other ganglioside modifications. In vitro synthesis often employs recombinant enzymes and optimized acceptor substrates (e.g., GM1 ganglioside) to improve yield .

Q. How can researchers detect Fucosyl GM1 in biological samples?

Detection relies on immunochemical methods (e.g., monoclonal antibodies targeting the fucose-epitope) or advanced mass spectrometry (MS)-based lipidomics. For example, anti-Fucosyl GM1 antibodies have been used in ELISA and immunohistochemistry to identify its overexpression in small cell lung cancer (SCLC) tissues .

Q. What are the primary degradation pathways for Fucosyl GM1 in lysosomal storage disorders?

Degradation involves sequential removal of sugar residues by lysosomal exoglycosidases. β-galactosidase cleaves terminal galactose, while α-fucosidase removes the fucose residue. Deficiencies in these enzymes (e.g., β-galactosidase in GM1 gangliosidosis) lead to pathological accumulation, detectable via thin-layer chromatography (TLC) or HPLC .

Advanced Research Questions

Q. How do micellar dynamics of Fucosyl GM1 influence its biological activity in cell membranes?

Fucosyl GM1, like GM1, exhibits concentration-dependent micelle formation (critical micellar concentration ~10⁻⁹ M). Monomers integrate into lipid rafts, while micelles bind peripherally to cell surfaces. Experimental design must account for incubation time and concentration to distinguish serum labile (micelle-bound) vs. trypsin-stable (monomer-embedded) forms .

Q. What experimental strategies resolve contradictions in Fucosyl GM1’s role as a tumor-associated antigen (TACA)?

While Fucosyl GM1 is overexpressed in SCLC, its immunogenicity varies across cancer subtypes. Researchers use hybrid dimer models (e.g., GM1–GD1a dimers) to study antibody cross-reactivity. High-resolution techniques like confocal microscopy with MSSR (Mean-Shift Super Resolution) can map antigen clustering and validate specificity .

Q. How does Fucosyl GM1 modulate opioid receptor signaling in neuroprotection or addiction studies?

Fucosyl GM1 enhances ganglioside biosynthesis, which regulates opioid receptor allosteric sites. In vivo models (e.g., GM1 administration in mice) combined with Ca²⁺ imaging reveal its role in receptor sensitization. Dietary sugar intake studies further link fucosylation to opioid dependence via GM1-mediated pathways .

Q. What challenges arise in the chemical synthesis of Fucosyl GM1, and how are they addressed?

Chemical synthesis faces stereochemical complexity and low yields. Iterative one-pot strategies (e.g., Huang et al., 2004) and enzymatic pre-activation improve efficiency. Recent advances combine chemo-enzymatic methods, using fucosyltransferases for regioselective fucose addition .

Q. How can Fucosyl GM1 be leveraged in nanoparticle-based drug delivery systems?

GM1 micelles (10⁻⁸–10⁻¹⁰ M) stabilize hydrophobic drugs like doxorubicin (Dox) via electrostatic interactions. Researchers monitor drug release kinetics using fluorescence quenching assays and atomic force microscopy (AFM) to assess micelle integrity under physiological conditions .

Q. What genomic or proteomic tools validate Fucosyl GM1’s interaction with amyloid-β in Alzheimer’s models?

Supramolecular GM1 clusters (not monomers) bind amyloid-β peptides. Techniques include molecular dynamics simulations (e.g., GM1–amyloid-β docking studies) and surface plasmon resonance (SPR) to quantify binding affinities. Transgenic mouse models with GM1 overexpression further elucidate neurotoxic pathways .

Methodological Notes

  • Experimental Design : For cell-based studies, use Fucosyl GM1 concentrations below 10⁻⁹ M to favor monomeric incorporation .
  • Data Contradictions : Cross-validate antibody specificity using knockout cell lines or competitive inhibition assays .
  • Synthesis Validation : Combine NMR, MS, and enzymatic digestion to confirm fucose linkage and purity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.